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Compound of Interest

Compound Name: 2-carboxypalmitoyl-CoA

Cat. No.: B15545840

For Immediate Release

This technical guide provides a comprehensive overview of the structural analysis of 2-
carboxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism and a key regulator of
mitochondrial fatty acid oxidation. This document is intended for researchers, scientists, and
drug development professionals engaged in the study of metabolic pathways and the
development of therapeutics targeting these processes.

Introduction

2-Carboxypalmitoyl-CoA is a dicarboxylic acid derivative of palmitoyl-CoA. Its structure is
characterized by the presence of a carboxyl group at the second carbon of the palmitoyl chain,
in addition to the terminal carboxyl group esterified to coenzyme A. This modification has
significant implications for its chemical properties and biological activity, particularly its role as a
potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in
the transport of long-chain fatty acids into the mitochondria for B-oxidation. By inhibiting CPT1,
2-carboxypalmitoyl-CoA plays a crucial role in regulating cellular energy metabolism.

Physicochemical Properties

The introduction of a second carboxyl group significantly alters the polarity and charge
distribution of the parent palmitoyl-CoA molecule. The predicted and known properties of 2-
carboxypalmitoyl-CoA and its parent compound are summarized in the table below for
comparison.
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2-Carboxypalmitoyl-CoA

Property Palmitoyl-CoA .
(Predicted)
Molecular Formula C37H66N7017P3S C38H66N7019P3S
Molecular Weight 1005.95 g/mol 1049.95 g/mol
Charge atpH 7.4 -4 -5
B ) ) Expected to have higher
Solubility Soluble in aqueous solutions

aqueous solubility

Synthesis of 2-Carboxypalmitoyl-CoA

The synthesis of 2-carboxypalmitoyl-CoA can be achieved through a chemo-enzymatic
approach, adapting established methods for the synthesis of dicarboxylic acid CoA esters. A
plausible synthetic route is outlined below.

Activated Intermediate

2-Carboxypalmitic acid
2-Carboxypalmitoyl-CoA

Coenzyme A

Click to download full resolution via product page

Caption: Synthetic pathway for 2-carboxypalmitoyl-CoA.

Experimental Protocol: Synthesis

» Activation of 2-Carboxypalmitic Acid: Dissolve 2-carboxypalmitic acid in an appropriate
organic solvent (e.qg., tetrahydrofuran). Add an activating agent, such as carbonyldiimidazole,
and stir at room temperature to form the acyl-imidazole intermediate.

o Thioesterification: In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous
buffer (e.g., sodium bicarbonate). Add the activated 2-carboxypalmitic acid solution to the

Coenzyme A solution and stir.
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 Purification: The resulting 2-carboxypalmitoyl-CoA can be purified using reverse-phase

high-performance liquid chromatography (HPLC).

Structural Elucidation

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is

essential for the definitive structural confirmation of 2-carboxypalmitoyl-CoA.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

analysis of acyl-CoAs.

o Sample Preparation: Extract the synthesized 2-carboxypalmitoyl-CoA from the reaction

mixture using a suitable solid-phase extraction method.

o Chromatography: Separate the analyte using a C18 reverse-phase column with a gradient of

acetonitrile in an aqueous solution containing an ion-pairing agent.

e Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in

positive electrospray ionization mode. Monitor for the precursor ion and characteristic

fragment ions.

Parameter

Expected Value

Precursor lon [M-4H+5H]

m/z 1050.3

Characteristic Fragment 1

m/z 551.1 (cleavage of the pyrophosphate
bond)

Characteristic Fragment 2

m/z 428.1 (adenosine diphosphate)

Characteristic Fragment 3

m/z 261.1 (phosphoadenosine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of

each atom in the molecule.
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o Sample Preparation: Dissolve the purified 2-carboxypalmitoyl-CoA in a deuterated solvent
(e.g., D20).

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer.

e Spectral Analysis: Assign the observed chemical shifts to the corresponding protons and
carbons in the molecule.

Nucleus Predicted Chemical Shift Range (ppm)
*H (C2-H) 25-3.0

13C (C1=0) 170 - 180

13C (C2-COOH) 175 - 185

Interaction with Carnitine Palmitoyltransferase 1
(CPT1)

2-Carboxypalmitoyl-CoA is a known inhibitor of CPT1. Understanding the structural basis of
this interaction is crucial for the design of novel metabolic modulators.

Fatty Acid Oxidation

E_ong-Chain Fatty Acid Energy (ATP)
( \ Inhibition
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Caption: Inhibition of CPT1 by 2-carboxypalmitoyl-CoA.

The binding of 2-carboxypalmatoyl-CoA to CPT1 is thought to occur at the active site, where it
competes with the natural substrate, palmitoyl-CoA. The additional carboxyl group likely forms
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strong ionic interactions with positively charged amino acid residues in the active site, leading
to potent inhibition. The structure of the regulatory domain of human CPT1 has been
determined by NMR (PDB ID: 2LE3), and a full-length model is available (AlphaFold DB:
P50416), providing a basis for molecular modeling studies to investigate this interaction in
detail.[1][2][3]

Conclusion

The structural analysis of 2-carboxypalmitoyl-CoA is fundamental to understanding its role in
metabolic regulation. The methodologies outlined in this guide, combining chemical synthesis
with advanced analytical techniques, provide a robust framework for researchers to investigate
this important molecule and its interactions. Such studies will be invaluable for the development
of new therapeutic strategies for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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